Phosphatidylethanolamines, Escherichia coli Phosphatidylethanolamines, Escherichia coli
Brand Name: Vulcanchem
CAS No.: 94581-14-3
VCID: VC16030344
InChI: InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17+/t37-/m1/s1
SMILES:
Molecular Formula: C39H76NO8P
Molecular Weight: 718.0 g/mol

Phosphatidylethanolamines, Escherichia coli

CAS No.: 94581-14-3

Cat. No.: VC16030344

Molecular Formula: C39H76NO8P

Molecular Weight: 718.0 g/mol

* For research use only. Not for human or veterinary use.

Phosphatidylethanolamines, Escherichia coli - 94581-14-3

Specification

CAS No. 94581-14-3
Molecular Formula C39H76NO8P
Molecular Weight 718.0 g/mol
IUPAC Name 2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] phosphate
Standard InChI InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17+/t37-/m1/s1
Standard InChI Key FHQVHHIBKUMWTI-JPPWSRCLSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C/CCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC

Introduction

Biosynthesis Pathways of Phosphatidylethanolamine

Phosphatidylserine Decarboxylase (PSD) Catalyzed Conversion

PE biosynthesis in E. coli occurs exclusively via the decarboxylation of phosphatidylserine (PS) by PSD, a pyruvoyl-dependent enzyme anchored to the cytoplasmic membrane . The reaction proceeds through a Schiff base intermediate, where the pyruvoyl group at position 254 forms a covalent bond with the PS headgroup . High-resolution X-ray crystallography reveals that PSD’s active site accommodates diverse acyl chain configurations, explaining its broad substrate specificity .

Table 1: Key Enzymes in E. coli PE Biosynthesis

EnzymeGeneFunctionLocalization
PSDpsdPS decarboxylation to PECytoplasmic membrane
Phosphatidylserine synthasepssACDP-diacylglycerol + serine → PSCytoplasmic membrane
CDP-diacylglycerol synthasecdsASynthesizes CDP-diacylglycerol precursorCytoplasm

Membrane Topology and Autocleavage

PSD adopts a monotopic membrane association via three N-terminal amphipathic helices, positioning its catalytic domain toward the cytoplasm . Autocleavage at Gly254-Ser255 generates the active pyruvoyl group, a process requiring Asp90, Asp142, His144, and Ser254 . Mutagenesis studies demonstrate that Asp90 and Asp142 act redundantly, ensuring robust enzyme activation under varying pH conditions .

Role in Membrane Structure and Function

Non-Bilayer Formation and Membrane Curvature

PE’s inverted cone shape induces negative curvature strain, facilitating the formation of hexagonal (HII) phases under physiological conditions . This property is critical for:

  • Membrane fission/fusion: During cell division, PE-rich domains at septal regions promote invagination .

  • Protein insertion: The Sec translocon requires localized HII phases to accommodate transmembrane helices .

Compensation for Anionic Phospholipid Deficiencies

In pgsA mutants lacking phosphatidylglycerol (PG) and cardiolipin (CL), PE levels remain stable while novel anionic lipids emerge:

  • N-acylphosphatidylethanolamine: Constitutes 15–20% of polar lipid content in UE54 strains .

  • Phosphatidic acid: Increases 3-fold in clsABC mutants, partially restoring membrane potential .

Table 2: Membrane Lipid Composition in E. coli Strains

StrainPE (%)PG (%)CL (%)N-acylPE (%)Phosphatidic Acid (%)
Wild-type (MG1655)751510<1<1
pgsAΔ (UE54)7800184
clsABCΔ73140211

Impact on Protein Secretion and Translocation

Sec-Dependent Secretion

PE depletion reduces alkaline phosphatase (PhoA) secretion efficiency by 60–70%, as demonstrated using pssA mutants supplemented with PE synthesis inhibitors . The Sec translocon’s activity correlates with membrane cardiolipin content, which synergizes with PE to create transient non-bilayer regions .

Tat System Requirements

Contrary to early hypotheses, the Twin-arginine translocation (Tat) system functions normally in clsABCΔ and pgsAΔ strains lacking CL and PG . PE remains indispensable, as shown by:

  • 95% reduction in trimethylamine N-oxide (TMAO) reductase activity in PE-depleted cells .

  • Complete Tat inactivation in pssA mutants rescued only by PE supplementation .

Regulatory Mechanisms and Genetic Control

Transcriptional Feedback Loops

PSD expression is upregulated 2.5-fold in pgsAΔ strains, mediated by the psd promoter’s responsiveness to membrane fluidity sensors . Lipidomic analyses reveal compensatory increases in cyclopropane fatty acids (CFAs) during PE limitation, maintaining membrane rigidity .

Recent Advances and Research Findings

Structural Insights into PSD

Crystal structures of E. coli PSD (2.12 Å resolution) show the pyruvoyl group covalently linked to PE’s ethanolamine moiety . Hydrophobic pockets accommodating C16:0 and C18:1 acyl chains explain the enzyme’s preference for unsaturated phospholipids .

Novel Lipid Species in Mutant Strains

High-sensitivity lipidomics identified rare phospholipids in biosynthesis mutants:

  • Acylphosphatidylglycerol (acylPG): 3–5% in clsABCΔ, formed via acylation of PG .

  • CDP-diacylglycerol: Accumulates to 8% in pgsAΔ, serving as a precursor for N-acylPE synthesis .

Table 3: Emerging Phospholipids in E. coli Mutants

LipidStructureAbundance in Mutants (%)Proposed Biosynthetic Pathway
N-acylPEPE + acyl chain15–20Acylation of PE by acyltransferase
AcylPGPG + acyl chain3–5Non-enzymatic acylation of PG
CDP-diacylglycerolCDP + diacylglycerol5–8Accumulation due to blocked PG synthesis

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